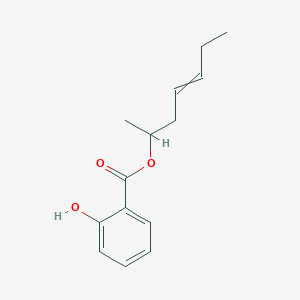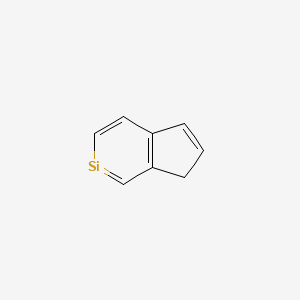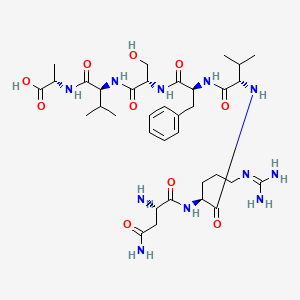![molecular formula C18H17NO5S B14184991 (S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate CAS No. 889118-12-1](/img/structure/B14184991.png)
(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a cyanophenyl group and a methanesulfonyl-oxy-methylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Group:
Methanesulfonylation: The methanesulfonyl group is introduced to the phenyl ring via a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methanesulfonyl-oxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate: The enantiomer of the compound with similar structural features but different stereochemistry.
(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl alcohol: A related compound with a hydroxyl group instead of an acetate group.
Uniqueness
(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
889118-12-1 |
|---|---|
Molecular Formula |
C18H17NO5S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[(S)-(3-cyanophenyl)-[4-(methylsulfonyloxymethyl)phenyl]methyl] acetate |
InChI |
InChI=1S/C18H17NO5S/c1-13(20)24-18(17-5-3-4-15(10-17)11-19)16-8-6-14(7-9-16)12-23-25(2,21)22/h3-10,18H,12H2,1-2H3/t18-/m0/s1 |
InChI Key |
ZUSFRNBFVRVEHT-SFHVURJKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC=C(C=C1)COS(=O)(=O)C)C2=CC=CC(=C2)C#N |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)COS(=O)(=O)C)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)




![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)





